Product packaging for Ferrous pyrophosphate(Cat. No.:CAS No. 16037-88-0)

Ferrous pyrophosphate

Cat. No.: B091438
CAS No.: 16037-88-0
M. Wt: 285.63 g/mol
InChI Key: ATEAWHILRRXHPW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ferrous pyrophosphate (Fe₂P₂O₇, Fe(II)PP) is a poorly water-soluble iron-containing compound gaining interest for its potential as a dual-mineral fortificant in food science and nutritional research . Unlike the more common ferric (Fe³⁺) pyrophosphate, Fe(II)PP delivers iron in the ferrous form, which is known to have higher bioavailability for absorption . Recent studies highlight its application in the development of mixed divalent metal pyrophosphate salts with the general formula M₂(₁₋ₓ)Fe₂ₓP₂O₇ (where 0 < x < 1 and M = Ca, Zn, or Mn), serving as tunable delivery systems for both iron and a second essential mineral . These salts are synthesized via environmentally friendly coprecipitation methods and exhibit favorable properties for research, including enhanced iron dissolution at gastric pH while maintaining low solubility at food pH, which minimizes undesirable reactions in model food systems . Compared to Fe(II)PP alone, these mixed salts demonstrate reduced discoloration in phenolic-rich solutions like black tea and do not significantly increase the oxidation of vitamin C over 48 hours at specific molar ratios, making them a promising subject for investigating low-reactivity, high-bioaccessibility iron fortificants . Pyrophosphates are also known to act as potent inhibitors of hydroxyapatite formation, regulating biomineralization processes . This product, this compound, is provided For Research Use Only (RUO) and is not intended for use in diagnostic procedures or for any personal application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2O7P2 B091438 Ferrous pyrophosphate CAS No. 16037-88-0

Properties

IUPAC Name

iron(2+);phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEAWHILRRXHPW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+2].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Advanced Spectroscopic and Structural Characterization of Ferrous Pyrophosphate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the molecular structure of pyrophosphates.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within ferrous pyrophosphate by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of iron phosphate (B84403) compounds typically displays distinct bands corresponding to the vibrations of the pyrophosphate (P₂O₇)⁴⁻ group.

Key vibrational modes observed in the IR spectra of iron pyrophosphate systems include P-O stretching, P=O stretching, and P-O-P bridge vibrations. researchgate.netresearchgate.net For instance, in iron phosphate glasses, the structure is predominantly composed of pyrophosphate groups, with smaller proportions of metaphosphate and orthophosphate groups. researchgate.net The replacement of iron with other cations, such as Gd³⁺, does not fundamentally alter the phosphate network, indicating that the core pyrophosphate structure is maintained. researchgate.net In related ferric pyrophosphate complexes, characteristic peaks for P=O and P-O stretches are clearly identified. researchgate.net

The analysis of these spectral features allows for the confirmation of the pyrophosphate moiety and can provide information on the degree of hydration and the nature of the coordination between the ferrous ions and the pyrophosphate ligands.

Functional Group Vibrational Mode **Typical Wavenumber Range (cm⁻¹) **Reference
P-O-PAsymmetric Stretch980 - 1050 researchgate.net
PO₃Asymmetric Stretch1090 - 1175 mdpi.com
PO₂Asymmetric Stretch~1270 researchgate.net
P-O-PSymmetric Stretch720 - 750 mdpi.com

This table presents typical wavenumber ranges for pyrophosphate and related phosphate groups based on data from various metal phosphate systems.

In studies of pyrophosphate-containing materials, Raman spectra clearly show the characteristic vibrational bands of the (P₂O₇)⁴⁻ anion. mdpi.com For example, the analysis of Na₇Ni₃Fe(P₂O₇)₄ revealed bands corresponding to the P–O and P–O–P vibrations. mdpi.com Research on crystalline iron phosphate materials has utilized Raman spectroscopy to confirm the presence of P-O-P chain configurations, which aligns with findings from other techniques like XRD and IR. jmaterenvironsci.com These spectroscopic analyses help in understanding the phosphate network's connectivity and the local environment of the pyrophosphate groups. researchgate.net

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Reference
P-O-P Symmetric Stretch737 mdpi.com
P-O Asymmetric Stretch1030, 1054 mdpi.com

This table is based on data for a mixed-metal pyrophosphate, Na₇Ni₃Fe(P₂O₇)₄, illustrating typical Raman shifts for the pyrophosphate anion.

Magnetic Resonance Techniques

Magnetic resonance techniques probe the local environment of specific nuclei, offering unparalleled insight into the structure and the oxidation state of iron.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the local environment of phosphorus atoms in this compound. nih.gov Solid-state magic-angle spinning (MAS) NMR can distinguish between different phosphate species, such as orthophosphates and pyrophosphates, based on their distinct chemical shifts. researchgate.netresearchgate.net

In complex iron phosphates, ³¹P NMR spectra can reveal multiple, distinct signals, indicating the presence of crystallographically different phosphorus sites. jmaterenvironsci.com For instance, in a mixed iron-lead phosphate containing both orthophosphate (PO₄) and pyrophosphate (P₂O₇) groups, two separate signals were observed at -8.318 ppm and -11.224 ppm, confirming the two differing phosphorus environments. jmaterenvironsci.com The chemical shift values are sensitive to factors like bond angles, bond lengths, and the coordination environment, providing detailed structural information that corroborates findings from diffraction and vibrational spectroscopy techniques. jmaterenvironsci.comosti.gov

Phosphorus Group Typical ³¹P Chemical Shift (ppm) Reference
Pyrophosphate (P₂O₇)~ -4 to -11.2 jmaterenvironsci.comresearchgate.net
Orthophosphate (PO₄)~ 5.6 to -8.3 jmaterenvironsci.comresearchgate.net

Chemical shifts are relative to a standard reference (e.g., 85% H₃PO₄) and can vary based on the specific chemical structure and sample conditions.

Mössbauer spectroscopy is a nuclear technique uniquely sensitive to the local environment of iron nuclei, making it indispensable for characterizing this compound. carleton.edu It provides precise information on the oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and coordination geometry of the iron atoms within the crystal lattice. mdpi.com

The primary parameters derived from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). libretexts.org The isomer shift is indicative of the s-electron density at the nucleus and is different for ferrous (Fe²⁺) and ferric (Fe³⁺) ions. wikipedia.org Generally, Fe²⁺ exhibits a greater positive isomer shift compared to Fe³⁺. libretexts.orgwikipedia.org The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing information about the symmetry of the iron site. libretexts.org

In mixed-valence compounds like ferric this compound (Fe₃(P₂O₇)₂), Mössbauer spectroscopy can differentiate the signals from the Fe²⁺ and Fe³⁺ ions, confirming their respective coordination environments, such as trigonal prismatic for Fe²⁺ and distorted octahedral for Fe³⁺. researchgate.net This technique is crucial for verifying the valence state of iron and understanding the electronic structure of the material. jmaterenvironsci.commdpi.com

Parameter Significance Typical Values for Iron Compounds Reference
Isomer Shift (IS)Differentiates oxidation states (Fe²⁺, Fe³⁺)Fe²⁺: Larger positive values; Fe³⁺: Smaller positive values libretexts.orgwikipedia.org
Quadrupole Splitting (QS)Indicates the symmetry of the iron site environmentNon-zero for non-cubic site symmetry libretexts.orgwikipedia.org
Magnetic SplittingReveals magnetic ordering (ferromagnetic, antiferromagnetic)Appears as a sextet in magnetically ordered materials carleton.edulibretexts.org

Diffraction and Imaging Techniques

Diffraction and imaging techniques are essential for determining the long-range crystal structure and observing the material's morphology at the micro- and nanoscale.

X-ray diffraction (XRD) is the primary method for determining the crystal structure of this compound. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can determine the unit cell dimensions, space group, and atomic positions.

The crystal structure of ferric this compound, Fe₃(P₂O₇)₂, has been characterized, revealing that pyrophosphate (P₂O₇)⁴⁻ groups are linked via clusters of iron-oxygen polyhedra (FeO₆). researchgate.net However, some synthesized forms of iron pyrophosphate, particularly nanoparticles, may present as amorphous or nanocrystalline. researchgate.netnih.govuu.nl This is indicated by the absence of sharp peaks in their XRD patterns, suggesting a lack of long-range crystalline order. researchgate.netuu.nl Therefore, XRD is critical not only for solving crystal structures but also for assessing the degree of crystallinity in a given sample.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology, particle size, and microstructure of this compound materials.

SEM provides images of the surface topography and can reveal the shape and size distribution of particles, such as the branch-like or flower-like morphologies observed in some iron phosphates. researchgate.netresearchgate.net TEM offers higher resolution, allowing for the observation of internal structure, particle size at the nanoscale, and even the lattice fringes of crystalline domains. researchgate.netnih.gov For instance, TEM has been used to characterize the size of iron phosphate nanoparticles and to observe their agglomeration behavior. nih.gov In studies of ferritin, which stores iron as an iron oxide core, aberration-corrected scanning transmission electron microscopy (STEM) has been used to investigate the morphology and growth of the mineral core at the atomic level. bham.ac.uk These imaging techniques are vital for understanding the physical characteristics of this compound powders and nanomaterials.

X-ray Diffraction (XRD) for Crystal Structure and Phase Identification

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a material. It distinguishes between crystalline and amorphous forms and identifies specific crystalline phases by analyzing the diffraction pattern produced when X-rays interact with the sample. ncl.ac.uk

Research findings indicate that ferric pyrophosphate compounds often exist in an amorphous or non-crystalline state. uu.nlnih.gov The XRD patterns of these materials typically lack the sharp, well-defined peaks characteristic of a long-range ordered crystal lattice. nih.govresearchgate.net For example, studies on both uncoated and coated ferric pyrophosphate nanoparticles have shown diffraction patterns devoid of sharp peaks, confirming their amorphous nature. researchgate.net Similarly, X-ray powder diffraction (XRPD) analysis of Ferric Pyrophosphate Citrate (B86180) (FPC) suggests it is either amorphous or nanocrystalline. nih.gov

However, under specific conditions such as high-temperature treatment, crystallization can be induced. It has been reported that an amorphous Fe₄(P₂O₇)₃ phase begins to crystallize at temperatures around 700°C. researchgate.net In studies of iron-doped β-calcium pyrophosphate, XRD was used to identify the dominant crystalline phases and observe how increasing iron concentration led to a higher fraction of an amorphous phase alongside FePO₄. nih.gov

Table 1: Summary of X-ray Diffraction Findings for Ferric Pyrophosphate Systems
MaterialObserved Crystalline NatureKey FindingsSource(s)
Ferric Pyrophosphate (General)AmorphousDiffraction pattern lacks characteristic sharp diffraction lines. nih.gov
Ferric Pyrophosphate NanoparticlesAmorphousAbsence of sharp peaks in the XRD pattern confirms a lack of a well-defined crystal lattice. researchgate.net
Ferric Pyrophosphate Citrate (FPC)Amorphous or NanocrystallineXRPD data indicates a largely disordered structure. nih.gov
Fe₄(P₂O₇)₃Amorphous, crystallizes with heatCrystallization of the Fe₄(P₂O₇)₃ phase was observed to occur at 700°C. researchgate.net

Electron Microscopy (SEM, TEM) for Morphology and Elemental Composition (EDX)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the micro- and nanostructure of materials. youtube.comoaepublish.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), they also provide elemental analysis. wikipedia.orgoxinst.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing details about morphology, texture, and particle shape. youtube.com In the study of iron phosphates, SEM has been used to identify various morphologies, such as sheet-like, bi-pyramidal, and rod-like structures. researchgate.net

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the examination of the internal structure of materials. youtube.com TEM analysis can reveal information on particle size, shape, and the degree of crystallinity. youtube.com For instance, it has been employed for the phase mapping of related iron phosphate compounds like LiFePO₄/FePO₄. dtu.dk

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental characterization of a sample. wikipedia.org It works by detecting the characteristic X-rays emitted from a sample when it is excited by an electron beam. oxinst.com In the analysis of ferric pyrophosphate, SEM-EDX has been used to confirm the elemental composition. uu.nl Measurements performed on dried sediments of ferric pyrophosphate particles clearly indicated the presence of oxygen, phosphorus, and iron in ratios that closely matched the theoretical values for Fe₄(P₂O₇)₃. uu.nl

Table 2: Application of Electron Microscopy in this compound Characterization
TechniqueType of Information ObtainedSpecific Findings for Iron PhosphatesSource(s)
SEMSurface morphology, texture, particle shapeObserved morphologies include sheet-like, bi-pyramidal, and rod-like structures. researchgate.net
TEMInternal structure, particle size, crystallinity, phase mappingProvides nano-size characterization and lattice information. Used for phase mapping in related compounds. youtube.comdtu.dk
EDX/EDSElemental compositionConfirmed the presence of iron, phosphorus, and oxygen in ferric pyrophosphate particles. uu.nl

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments and Coordination

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the local geometric and/or electronic structure around a specific element. researchgate.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine-Structure (EXAFS), which provides information on the coordination number and distances to neighboring atoms. illinois.edu

XAS has been instrumental in characterizing the complex structure of Ferric Pyrophosphate Citrate (FPC). nih.gov Iron K-edge (7112 eV) XAS measurements were conducted on powdered and aqueous solutions of FPC. nih.gov The data revealed that in the solid state, the iron (III) is complexed with one pyrophosphate and two citrate molecules. nih.gov This coordination structure, which is preserved in solution, features a coordination number of 6 for the iron (III) center, with all coordination sites satisfied by oxygen atoms from the pyrophosphate and citrate ligands. nih.gov Specifically, pyrophosphate acts as a bridging ligand between iron centers. nih.gov

Table 3: Local Atomic Environment of Iron in Ferric Pyrophosphate Citrate (FPC) as Determined by XAS
ParameterFindingSource(s)
Iron Oxidation StateFe(III) nih.gov
Coordinating LigandsOne pyrophosphate molecule, two citrate molecules nih.gov
Coordination Number6 nih.gov
Donor AtomsOxygen atoms from both pyrophosphate and citrate nih.gov
Structural FeaturePyrophosphate acts as a bridging ligand. nih.gov

Chromatographic and Dissolution Analyses

Ion chromatography is a powerful analytical method for the separation and quantification of ions in a sample. asianpubs.org It has been successfully applied to determine the complete ionic profile of the pharmaceutical compound Ferric Pyrophosphate Citrate (FPC). asianpubs.orgasianpubs.org

In these analyses, ion-exchange chromatography coupled with conductivity detection was used to identify and quantify the various anionic and cationic species present in the FPC drug molecule. asianpubs.org The methods allowed for the determination of relevant anions, including pyrophosphate, citrate, phosphate, and sulphate, using suppressed conductivity detection. asianpubs.org Additionally, the primary cation, sodium, was analyzed by non-suppressed conductivity detection. asianpubs.orgasianpubs.org These chromatographic methods can account for approximately 90% of the ionic content of the drug molecule and have confirmed an iron-to-citrate-to-pyrophosphate ratio of 4:3:3. nih.govasianpubs.org

Table 4: Ionic Profile of Ferric Pyrophosphate Citrate Determined by Ion Chromatography
Ion TypeSpecific Ions DetectedDetection MethodSource(s)
AnionsPyrophosphate, Citrate, Phosphate, SulphateSuppressed Conductivity asianpubs.orgasianpubs.org
CationSodiumNon-Suppressed Conductivity asianpubs.orgasianpubs.org
Metal IonIronDirect Conductivity asianpubs.org

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-OES, is a highly sensitive analytical technique used for the detection and quantification of chemical elements within a sample. wikipedia.org It utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.org The intensity of this emission is directly proportional to the concentration of the element in the sample. wikipedia.orgshimadzu.com

While specific studies on the pH-dependent dissolution of this compound using ICP-AES are not detailed in the provided context, the technique is ideally suited for such investigations. A standard methodology would involve incubating samples of this compound in a series of buffer solutions with varying pH levels for a specified period. After incubation, the solid and liquid phases would be separated, and the supernatant analyzed by ICP-AES. The instrument would measure the concentration of iron that has dissolved into the solution at each pH value. This approach would yield a quantitative profile of the compound's solubility as a function of pH, which is a critical parameter for understanding its behavior in different chemical environments. ICP-AES is widely used for trace element analysis in various matrices, including environmental, geological, and biological samples. upubscience.com

Miscellaneous Characterization Methods

Beyond the primary methods discussed, several other techniques provide valuable information for the characterization of this compound systems.

Mössbauer Spectroscopy : This technique is highly sensitive to the local chemical environment of iron nuclei. It is considered one of the most efficient methods for determining the coordination number and valence state (Fe²⁺ vs. Fe³⁺) of iron in materials like iron phosphate glasses. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups present in a compound. An IR spectrum of Ferric Pyrophosphate Citrate shows characteristic absorption peaks corresponding to O–H, C=O, C–O, P=O, S=O, and P–O stretching vibrations, confirming the presence of the expected chemical moieties. researchgate.net

Thermal Analysis (DSC/DTG) : Techniques like Differential Scanning Calorimetry (DSC) and Derivative Thermogravimetry (DTG) are used to study the thermal properties of materials, including melting points and decomposition profiles. nih.gov When applied to formulations containing iron pyrophosphate, these methods can reveal how excipients affect the thermal behavior of the active compound. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR, also known as Electron Spin Resonance (ESR), is used to study materials with unpaired electrons, such as Fe(III). It can define the electronic structure and ligand coordination environment of the iron center. nih.gov Studies on ferric pyrophosphate have used EPR to show how the addition of other agents can alter the ligand field around the iron atom. nih.gov

Zeta Potential Measurements for Colloidal Systems

Zeta potential is a critical parameter in the characterization of colloidal systems, as it provides a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. This measurement is fundamental to understanding the stability of a colloidal dispersion. A high absolute zeta potential (typically > ±30 mV) indicates significant electrostatic repulsion between particles, which can lead to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to particle aggregation and instability.

The measurement is typically performed using techniques like electrophoretic light scattering (ELS), where an electric field is applied across the dispersion. The velocity of the charged colloidal particles is measured, and from this, the electrophoretic mobility is calculated. The zeta potential is then determined using the Henry equation, which relates the electrophoretic mobility to the zeta potential.

Despite the importance of this technique for characterizing nanoparticle and colloidal systems, specific research findings and data tables detailing the zeta potential of colloidal systems composed solely of this compound (Fe₂P₂O₇) are not extensively available in the surveyed scientific literature. Studies in this area have more commonly focused on ferric (Fe³⁺) pyrophosphate or various iron oxide nanoparticles. mdpi.comiitd.ac.innih.govakademiabaru.com For instance, a study on ferrous phosphate nanoparticles (a different compound) reported a positive charge of +6.2 mV, but this data cannot be extrapolated to this compound. researchgate.net Therefore, a detailed quantitative analysis of the surface charge characteristics and colloidal stability of this compound remains an area requiring further investigation.

Magnetic Properties Assessment

The magnetic properties of this compound (Fe₂P₂O₇) are primarily defined by the Fe²⁺ ions within its crystal lattice. Investigations into its magnetic behavior reveal that the material exhibits antiferromagnetic characteristics at low temperatures. acs.orgresearchgate.net

Antiferromagnetic Ordering In an antiferromagnetic material, the magnetic moments of adjacent atoms or ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the absence of an external magnetic field. wikipedia.org Research on a monoclinic polymorph of Fe₂P₂O₇ confirms the presence of antiferromagnetic interactions within the Fe²⁺ sublattice. acs.orgresearchgate.net This ordering occurs below a critical temperature known as the Néel temperature (Tₙ). Different studies have reported slightly varied Néel temperatures for Fe₂P₂O₇, with values around 12.5 K and 18.96 K, which may be attributable to different polymorphic forms of the compound or varying measurement conditions. acs.orgresearchgate.net

Below the Néel temperature, magnetization isotherms (plots of magnetization versus applied magnetic field) for this compound show a linear variation across a wide range of magnetic field strengths. acs.orgresearchgate.net This linear behavior is a characteristic signature of a typical antiferromagnetic state. Furthermore, studies have shown that no metamagnetic (field-induced) transitions to a ferromagnetic or ferrimagnetic state were observed in fields up to 5 Tesla, indicating the stability of the antiferromagnetic ordering. acs.orgresearchgate.net

Mössbauer spectroscopy serves as a complementary and powerful technique for assessing the magnetic properties of iron-containing compounds. nih.gov It provides detailed information about the local environment of the iron nuclei, including the oxidation state (confirming the ferrous, Fe²⁺, state) and the presence of magnetic hyperfine splitting, which directly probes the ordered magnetic state of the material at low temperatures. nih.govifpan.edu.pl

The key magnetic properties determined for this compound are summarized in the table below.

Magnetic ParameterObserved Value/CharacteristicReference
Magnetic Ordering TypeAntiferromagnetic acs.orgresearchgate.net
Néel Temperature (Tₙ)~12.5 K, 18.96 K acs.orgresearchgate.net
Behavior below TₙLinear variation of magnetization with applied field acs.orgresearchgate.net
Metamagnetic TransitionsNot observed in fields up to 5 T acs.orgresearchgate.net

Iv. Crystallography and Polymorphism of Iron Pyrophosphate Compounds

Crystal Structure Elucidation and Analysis

The determination of the crystal structure of iron pyrophosphates has been achieved through techniques such as X-ray and neutron diffraction. These studies provide precise information on the atomic arrangement within the crystal lattice.

Iron(II) pyrophosphate (Fe₂P₂O₇) is known to crystallize in several polymorphic forms, with triclinic and monoclinic systems being prominent. The α-phase, stable at low temperatures, adopts a triclinic structure, while the β-phase, which emerges at higher temperatures, crystallizes in a monoclinic system. researchgate.net Another polymorph of Fe₂P₂O₇ has been identified as monoclinic with a P2₁/c space group. researchgate.net

A hydrated form, diiron diphosphate (B83284) dihydrate (Fe₂P₂O₇(H₂O)₂), has been synthesized and found to crystallize in the monoclinic space group P2₁/n. researchgate.net For iron(III) pyrophosphate, Fe₄(P₂O₇)₃ crystallizes in a monoclinic structure with the space group P2₁/n. arxiv.org Additionally, a novel iron-phosphate compound, Fe₇P₁₁O₃₈, derived from a pyrophosphate stoichiometry glass, was found to have a hexagonal space group (P6₃). researchgate.net

Table 1: Crystallographic Data for Select Iron Pyrophosphate Compounds

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
α-Fe₂P₂O₇ Fe₂P₂O₇ Triclinic C1̄ 6.649(2) 8.484(2) 4.488(1) 90.04 103.89(3) 92.82(3)
β-Fe₂P₂O₇ Fe₂P₂O₇ Monoclinic B2₁/c - - - - - -
Fe₂P₂O₇ Polymorph Fe₂P₂O₇ Monoclinic P2₁/c 4.4668(6) 9.896(1) 5.2077(7) 90 97.516(2) 90
Fe₂P₂O₇(H₂O)₂ Fe₂P₂O₇(H₂O)₂ Monoclinic P2₁/n 12.60842(4) 9.24278(4) 6.74885(2) 90 104.9916(3) 90
Fe₄(P₂O₇)₃ Fe₄(P₂O₇)₃ Monoclinic P2₁/n 7.406 21.425 9.529 90 - 90

Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.netarxiv.org

In the majority of crystalline iron pyrophosphates, the iron ions are found in an octahedral coordination environment, surrounded by six oxygen atoms. In the triclinic structure of Fe₂P₂O₇, Fe²⁺ is bonded to six oxygen atoms. osti.gov Similarly, in a monoclinic polymorph of Fe₂P₂O₇, the structure is characterized by FeO₆ octahedra. researchgate.net In the hydrated form, Fe₂P₂O₇(H₂O)₂, the iron(II) ions are also in an octahedral coordination, with some sites occupied by water molecules. researchgate.net

For mixed-valence compounds like ferric ferrous pyrophosphate (Fe₃(P₂O₇)₂), the structure contains clusters of iron-oxygen polyhedra, specifically two distorted Fe³⁺ octahedra sharing a face with one Fe²⁺ trigonal prism. researchgate.net In Fe₄(P₂O₇)₃, there are four distinct iron crystallographic sites, all of which are surrounded by deformed octahedra. arxiv.org The iron(III) in ferric pyrophosphate citrate (B86180) is also in an octahedral coordination with oxygen atoms. nih.gov While octahedral coordination is predominant, tetrahedral coordination for Fe³⁺ has been observed in some iron-phosphate glasses and a novel hexagonal Fe₇P₁₁O₃₈ compound. researchgate.netresearchgate.net

The pyrophosphate anion, (P₂O₇)⁴⁻, consists of two corner-sharing PO₄ tetrahedra. The conformation of this group, particularly the P-O-P bond angle, and its connectivity to the iron centers are defining features of the crystal structure. In the monoclinic polymorph of Fe₂P₂O₇, the P₂O₇ groups link sheets of FeO₆ octahedra to form a three-dimensional network. researchgate.net In the triclinic α-phase, the bridging oxygen atom of the pyrophosphate group exhibits significant anisotropic thermal motion, suggesting a nearly linear P-O-P bond angle. researchgate.net

In the mixed-valence Fe₃(P₂O₇)₂, the (P₂O₇)⁴⁻ structures are linked via FeO₁₂ clusters. researchgate.net The pyrophosphate groups not only link to each other through P-O-Fe-O-P pathways but also have a single P-O-P link between the two PO₄ tetrahedra. researchgate.net This interconnectivity creates a dense framework. In ferric pyrophosphate citrate, the pyrophosphate acts as a bridging ligand between iron centers. nih.gov

Polymorphic Phases and Phase Transitions

The existence of polymorphs is a key characteristic of this compound, with temperature being a critical factor in determining the stable phase.

Research has clearly identified distinct crystalline forms of iron(II) pyrophosphate, most notably the α- and β-phases. researchgate.net The α-phase of Fe₂P₂O₇ is stable at low temperatures and possesses a triclinic structure with the C1̄ space group. researchgate.net As the temperature increases, a phase transition occurs. Fe₂P₂O₇ undergoes a transition to an intermediate α' phase at approximately 346 K and then to the monoclinic β-phase (B2₁/c space group) at about 456 K. researchgate.net Another monoclinic polymorph of Fe₂P₂O₇, with a P2₁/c space group, has also been synthesized through solid-state reactions. researchgate.net

While detailed studies on the compositional dependence of polymorphism specifically within the this compound system are not extensively documented in the provided context, the broader field of phosphate (B84403) and pyrophosphate chemistry shows that the introduction of different cations can significantly influence the resulting crystal structure. For instance, in sodium pyrophosphate systems (Na₂(M/M')P₂O₇), the substitution of different metals (M/M') can lead to variations in the crystal lattice and potentially stabilize different polymorphic forms. This principle suggests that substitutions in the iron pyrophosphate lattice could similarly lead to new phases. The formation of Fe₂P₂O₇ as an impurity phase during the carbon coating of lithium iron phosphate (LiFePO₄) is dependent on factors like particle size, temperature, and atmosphere, indicating that the local chemical environment and stoichiometry play a crucial role in the stability of this pyrophosphate phase. uwo.ca

Influence of Electronic Structure and Crystal Field Theory on Phase Stability

The stability of different crystalline phases (polymorphs) of iron pyrophosphate is profoundly influenced by the electronic structure of the iron ions, which can be effectively described by Crystal Field Theory (CFT). CFT models the interaction between the central metal ion (Fe³⁺ in ferric pyrophosphate) and the surrounding ligands (oxygen atoms from the pyrophosphate groups) as a purely electrostatic phenomenon. byjus.com

In a free iron ion, the five d-orbitals are degenerate, meaning they have the same energy. However, when surrounded by ligands in a specific geometry (e.g., octahedral), this degeneracy is broken. The d-orbitals split into two or more energy levels. For an octahedral field, they split into a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). uomustansiriyah.edu.iq The energy difference between these sets is known as the crystal field splitting energy (Δo). byjus.com

The distribution of electrons within these split orbitals leads to a net energy of occupation relative to their mean energy, a value known as the Crystal Field Stabilization Energy (CFSE). dacollege.orgwikipedia.org A crystal structure that results in a greater CFSE will be thermodynamically more stable. unacademy.com For the Fe³⁺ ion, which has a d⁵ electron configuration, two possibilities arise depending on the strength of the ligand field created by the pyrophosphate anions:

High-Spin State: If the crystal field splitting (Δo) is smaller than the energy required to pair electrons (P), electrons will occupy the higher energy e_g orbitals before pairing in the t₂g orbitals. The configuration is t₂g³ e_g², resulting in a CFSE of 0.

Low-Spin State: If the ligand field is strong and Δo > P, electrons will pair up in the lower energy t₂g orbitals first. The configuration would be t₂g⁵ e_g⁰.

Table 1: Key Concepts of Crystal Field Theory in Iron Pyrophosphates

Concept Description Relevance to Phase Stability
Ligand Field The electrostatic field created by the pyrophosphate ligands surrounding the central iron ion. The strength and symmetry of this field determine how the d-orbitals split.
d-Orbital Splitting The separation of the five d-orbitals into different energy levels (e.g., t₂g and e_g in an octahedral field). The magnitude of this splitting (Δo) is a key factor in determining the electronic configuration.
Crystal Field Stabilization Energy (CFSE) The net energy gain resulting from the placement of d-electrons in the split orbitals compared to a spherical field. wikipedia.org Polymorphs that allow for a more favorable CFSE are generally more stable. unacademy.com

Structural Relationships and Network Formation

Two- and Three-Dimensional Network Architectures

The pyrophosphate anion, (P₂O₇)⁴⁻, is an excellent bridging ligand, capable of coordinating with multiple iron centers to form extended network structures. This results in the formation of robust two-dimensional (2D) sheets or complex three-dimensional (3D) frameworks.

Two-Dimensional (2D) Networks: In some iron phosphate and pyrophosphate structures, the metal centers are linked by the phosphate or pyrophosphate groups to form layers or sheets. nih.gov These layers are often held together by weaker forces, such as van der Waals interactions. The synthesis of 2D non-layered materials like iron compounds is an area of active research. rsc.org

Three-Dimensional (3D) Frameworks: More commonly, the bridging nature of the pyrophosphate ligand leads to the formation of intricate 3D frameworks. In the structure of Fe₄(P₂O₇)₃, the iron and pyrophosphate units create a continuous, rigid network extending in all three dimensions. These frameworks can possess channels or cavities, a characteristic feature of materials like metal-organic frameworks (MOFs) and zeolites. researchgate.netnih.gov The specific topology of the network is determined by the coordination number and geometry of the iron ions and the connectivity of the pyrophosphate groups.

The crystal structure of these networks can be determined using techniques like X-ray diffraction (XRD), which provides detailed information on atomic positions, bond lengths, and lattice parameters. uu.nl For example, studies on related iron phosphite (B83602) compounds have revealed 3D structures with intersecting channels of various sizes. researchgate.net

Table 2: Comparison of Network Architectures in Iron Phosphates/Pyrophosphates

Feature 2D Network Architectures 3D Network Architectures
Connectivity Iron centers are linked by pyrophosphate bridges to form extended planes or sheets. Pyrophosphate ligands link iron centers in all directions, creating a continuous framework.
Inter-unit Bonding Strong covalent/ionic bonds within the layers; weaker forces (e.g., van der Waals) between layers. Strong covalent/ionic bonds throughout the entire structure.
Porosity Can exhibit porosity, often in the form of slit-shaped pores between layers. Can contain well-defined channels and cavities within the framework. researchgate.net

| Example Analogs | Layered iron phosphates, 2D metalloporphyrin networks. nih.govrsc.org | Fe₄(P₂O₇)₃, iron-catecholate MOFs. nih.gov |

Formation of Oligomeric or Polymeric Iron-Pyrophosphate Complexes

The interaction between iron and pyrophosphate can result in the formation of discrete smaller units (oligomers) or extended chains and networks (polymers).

In the solid state, the network structures described previously are essentially inorganic coordination polymers. The pyrophosphate anions act as linkers, creating a repeating polymeric backbone of {-Fe-O-P-O-P-O-} units. The precise nature of this polymer depends on the stoichiometry and synthesis conditions.

In aqueous solutions, the situation is different. Ferric pyrophosphate is generally insoluble, but in the presence of an excess of pyrophosphate ions, it can form soluble complexes. uu.nlnih.gov These soluble species are believed to be oligomeric or polymeric iron-pyrophosphate complexes. nih.gov In these complexes, the pyrophosphate anions encapsulate or chelate the ferric ions, preventing them from precipitating. The formation of such soluble complexes is crucial for applications where iron delivery in a solution is necessary. nih.govnih.gov Research into iron complexes with various nitrogen-containing ligands for oligomerization reactions highlights the broader effort to control the structure and reactivity of metal-ligand complexes. rsc.orgresearchgate.net Similarly, phospho-polymers have been used to coordinate with iron ions for various applications. researchgate.net

Defect Chemistry and Non-Stoichiometry in Iron Pyrophosphates

Like many transition metal compounds, iron pyrophosphates are susceptible to crystallographic defects and can exhibit non-stoichiometry. Non-stoichiometric compounds are those whose elemental composition cannot be represented by a ratio of small integers. wikiwand.com

For iron compounds, non-stoichiometry often arises due to the ability of iron to exist in multiple oxidation states, primarily Fe²⁺ (ferrous) and Fe³⁺ (ferric). While the ideal formula for ferric pyrophosphate is Fe₄(P₂O₇)₃, real samples may deviate from this. The most common defects in such ionic solids include:

Vacancies: An atom is missing from its normal lattice site. For example, an iron vacancy would mean a site that should be occupied by an Fe³⁺ ion is empty.

Interstitials: An atom occupies a site that is normally empty in the crystal lattice.

Substitutional Defects: An atom of one type is replaced by an atom of another type.

| Substitutional Impurity | A host Fe³⁺ ion is replaced by a different cation (e.g., another metal impurity). | Alters local structure and electronic properties. |

V. Stability, Reactivity, and Degradation Mechanisms of Iron Pyrophosphate Systems

Chemical Stability in Aqueous and Non-Aqueous Media

The stability of ferrous pyrophosphate (Fe₂P₂O₇) in aqueous media is highly dependent on the pH of the solution. Generally, pyrophosphates of divalent metals exhibit limited solubility in water, and this compound is no exception.

Recent studies on this compound and mixed divalent pyrophosphates have provided insights into its pH-dependent dissolution behavior. At a neutral pH, this compound has low water solubility. However, its solubility increases significantly in acidic conditions, particularly at a pH below 3. For instance, at a pH of 1, the soluble iron concentration from this compound can reach around 11 mM, which is approximately 40% of the initial iron content. This increased solubility in gastric pH ranges (pH 1-3) is a key area of research for its potential as an iron supplement.

The dissolution of this compound in acidic media can lead to the formation of soluble this compound complexes, such as Fe(H₃P₂O₇)₂ and Fe(H₂P₂O₇)₂²⁻. It is important to note that in these conditions, redox reactions can also occur, leading to the formation of ferric pyrophosphate complexes.

Conversely, the solubility of this compound is limited in the pH range of 4 to 7. Above pH 7, the concentration of soluble iron has been observed to increase significantly, reaching up to 18 mM at pH 10.

In non-aqueous media, the stability of this compound is less well-documented in the available literature. However, like many inorganic salts, it is expected to be largely insoluble in most organic solvents.

Table 1: Solubility of this compound at Various pH Levels

pH Level Soluble Iron Concentration Notes
1 ~11 mM (~40% of initial iron) Increased solubility due to formation of soluble this compound complexes.
< 3 Relatively high Potential for redox reaction to form ferric species.
4 - 7 Limited dissolution
> 7 Significantly increased Reaches up to 18 mM at pH 10.

Thermal Stability and Decomposition Pathways

This compound exhibits notable thermal stability, a property that has been investigated particularly in the context of high-temperature applications such as lithium-ion batteries. The decomposition of this compound is influenced by temperature and the surrounding atmosphere.

Studies related to the synthesis of lithium iron phosphate (B84403) (LiFePO₄) have shown that this compound (Fe₂P₂O₇) can be a stable intermediate phase. The formation and decomposition of Fe₂P₂O₇ are dependent on the oxygen chemical potential, which is a function of both temperature and the partial pressure of oxygen.

In a mildly reducing atmosphere, such as argon gas, Fe₂P₂O₇ has been observed to form at lower temperatures and then become unstable and disappear as the temperature increases. For instance, in some systems, the temperature for the removal of the Fe₂P₂O₇ phase is around 700°C. In more strongly reducing atmospheres, the temperature range in which Fe₂P₂O₇ is stable can be narrower.

The decomposition of iron phosphates, in general, can be a multi-step process. For example, the thermal decomposition of iron(III) phosphate dihydrate involves distinct processes with different activation energies. While specific, detailed decomposition pathways for pure this compound are not extensively detailed in the available research, it is known that at high temperatures, iron phosphates can decompose into various iron oxides and phosphorus oxides. For example, the thermal decomposition of some iron phosphates can yield Fe₂O₃ and P₂O₅.

Table 2: Factors Influencing the Thermal Stability of this compound

Factor Influence on Stability Research Context
Temperature Fe₂P₂O₇ becomes unstable and decomposes at elevated temperatures (e.g., above 700°C in some systems). Synthesis of lithium iron phosphate (LiFePO₄).
Atmosphere Stability is dependent on oxygen chemical potential; more reducing atmospheres can narrow the stability range. Carbon coating of LiFePO₄ particles.

Redox Chemistry of Iron Centers within the Pyrophosphate Matrix

The redox chemistry of iron in this compound is centered around the Fe(II)/Fe(III) valence states. The pyrophosphate ligand plays a significant role in influencing the electron transfer processes and the redox potential of the iron center.

The Fe²⁺ in this compound can be oxidized to Fe³⁺, forming ferric pyrophosphate. This redox cycling is a key aspect of its chemistry. For example, when this compound is in an acidic aqueous solution (pH 2), the Fe(II) can undergo oxidation and be converted to Fe(III). This electron transfer is a critical consideration in applications where the oxidation state of iron is important.

The presence of other divalent metals can influence this redox behavior. For instance, the inclusion of zinc in a pyrophosphate matrix alongside Fe(II) has been shown to result in a lower degree of Fe(II) oxidation, which is attributed to the antioxidant activity of zinc.

The redox effect of the Fe²⁺/Fe³⁺ couple in iron phosphates is also being explored for applications in electrocatalysis, such as in Li-O₂ batteries, where it can enhance the oxygen reduction or evolution reaction activities.

The pyrophosphate ligand has a significant effect on the redox potential of the Fe(III)/Fe(II) couple. The complexation of iron ions by ligands can modify their electron-accepting or -donating properties, thereby altering the ease with which they can be reduced or oxidized.

The pyrophosphate anion (P₂O₇⁴⁻) forms strong complexes with iron ions, particularly Fe(III). This complexation stabilizes the ferric state, which in turn affects the redox potential. The formation of stable complexes can shift the equilibrium of the Fe(III)/Fe(II) redox couple, influencing the spontaneity of electron transfer reactions.

Hydrolytic Stability and Ligand Exchange Reactions

The hydrolytic stability of this compound is closely linked to its solubility and the pH of the aqueous environment. Hydrolysis, the reaction with water, can lead to the breakdown of the pyrophosphate structure.

Ligand exchange reactions are also a possibility for this compound. The pyrophosphate ligand can be displaced by other ligands that form more stable complexes with Fe(II). For example, strong chelating agents like ethylenediaminetetraacetic acid (EDTA) can react with iron pyrophosphates to form more stable iron-chelate complexes. The co-extrusion of ferric pyrophosphate with solubilizing agents like citric acid/trisodium citrate (B86180) or EDTA has been shown to create new iron coordination complexes. This suggests that ligand exchange plays a crucial role in modifying the properties of the iron compound.

Degradation Mechanisms in Advanced Oxidation Processes (AOPs)

Information specifically on the degradation mechanisms of this compound in Advanced Oxidation Processes (AOPs) is limited in the scientific literature. AOPs, such as Fenton and Fenton-like reactions, typically utilize the catalytic activity of iron ions (often Fe²⁺) to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).

While the use of ferric pyrophosphate in certain organic oxidation reactions as a co-catalyst has been mentioned, the focus is often on the catalytic cycle of the iron ion rather than the degradation of the pyrophosphate complex itself. In these processes, the iron cycles between its Fe(II) and Fe(III) states to decompose H₂O₂.

The stability of the pyrophosphate ligand under the highly oxidizing conditions of AOPs would be a critical factor. It is plausible that the strong oxidizing power of hydroxyl radicals could lead to the degradation of the pyrophosphate moiety, but detailed studies on these specific degradation pathways for this compound are not widely available. Research in this area predominantly focuses on the catalytic efficiency of the iron center in degrading target organic pollutants.

Role in Fenton-like Reactions and Hydroxyl Radical Generation

This compound, as a source of iron(II) species, can participate in Fenton-like reactions to generate hydroxyl radicals (•OH), which are highly reactive and potent oxidizing agents. nih.gov The fundamental Fenton reaction involves the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide (H₂O₂) to produce a hydroxyl radical and a ferric iron (Fe³⁺). nih.gov This process is a significant source of oxidative stress in biological systems, as the generated hydroxyl radicals can damage a wide range of organic molecules. nih.govnih.gov

For the reaction to be significant in many environments, the iron must be chelated to remain in solution, particularly at neutral pH. purdue.edu Pyrophosphate can act as such a chelator. The superoxide-driven Fenton reaction is a key process where superoxide (B77818) radicals (O₂⁻) facilitate the conversion of ferric iron back to ferrous iron, which can then react again with hydrogen peroxide to produce more hydroxyl radicals. purdue.edu The presence of chelators that form iron complexes, such as pyrophosphate, can significantly influence the rate of hydroxyl radical production. purdue.edu These Fenton and Fenton-like reactions are utilized in various applications, including environmental remediation for the degradation of hazardous organic compounds. nih.gov

Interactions with High-Valent Iron Species (e.g., Fe(VI), Fe(V), Fe(IV))

High-valent iron species, such as ferrate(VI), ferrate(V), and ferrate(IV), are powerful oxidants used in environmental chemistry. acs.orgresearcher.life The interaction of pyrophosphate with these species is not uniform and demonstrates selective reactivity. acs.orgresearcher.life Research has shown that pyrophosphate has a minimal impact on the reactivity of Fe(VI) and Fe(IV) species. acs.orgresearcher.life However, it strongly inhibits the oxidative activity of Fe(V). acs.orgresearcher.life

This selective inhibition is attributed to the complexation of pyrophosphate with the iron center. acs.orgresearcher.life According to ligand field theory, the formation of a hexa-coordinated Fe(V)-oxo complex with pyrophosphate raises the complex's orbital energy, which in turn reduces its stability and its effectiveness in oxidizing contaminants. acs.orgresearcher.life Conversely, the Fe(IV)-oxo complex may experience a Jahn-Teller distortion that enhances its stability and preserves its high reactivity even in the presence of pyrophosphate. acs.orgresearcher.life This unique and differential impact makes pyrophosphate a useful tool in research for selectively quenching Fe(V) species, allowing for a better understanding of the distinct roles of Fe(IV) and Fe(V) in iron-based oxidation processes. acs.orgresearcher.life

Table 1: Effect of Pyrophosphate on the Reactivity of High-Valent Iron Species

Iron Species Effect of Pyrophosphate Complexation Resulting Reactivity
Fe(VI) Minimal impact on reactivity. acs.orgresearcher.life Reactivity is preserved. acs.orgresearcher.life
Fe(V) Strong inhibition due to the formation of a less stable hexa-coordinated Fe(V)-oxo complex. acs.orgresearcher.life Oxidation is strongly inhibited. acs.orgresearcher.life

| Fe(IV) | Minimal impact; potential Jahn-Teller distortion may enhance stability. acs.orgresearcher.life | Significant reactivity is preserved. acs.orgresearcher.life |

Vii. Interfacial Chemistry and Interaction Studies of Iron Pyrophosphate

Dissolution Behavior in Varied pH Environments

The dissolution of iron pyrophosphate is significantly influenced by the pH and ionic composition of the surrounding medium. Understanding these dynamics is essential for predicting its reactivity and bioavailability.

The solubility of both ferrous and ferric pyrophosphate exhibits a strong dependence on pH.

Ferric Pyrophosphate (Fe₄(P₂O₇)₃): This compound is generally characterized by its poor water solubility, a property that is heavily modulated by pH. chemicalbook.comchemicalbook.com Research indicates that ferric pyrophosphate powder is sparingly soluble in the pH range of 3 to 6. researchgate.net Its solubility increases in more acidic conditions (pH < 2) and more alkaline conditions (pH > 8). researchgate.net In the highly acidic environment of the stomach (pH 1-2), the dissolution of ferric pyrophosphate increases due to the presence of ionic Fe(III) and the formation of soluble ferric pyrophosphate complexes. researchgate.netnih.gov Conversely, in the neutral to slightly alkaline conditions of the duodenum (pH 6-6.5) and upper jejunum (pH 7-9), other mechanisms can influence its solubility. researchgate.net For instance, the presence of excess pyrophosphate ions can significantly increase the solubility of ferric pyrophosphate at pH 5–8.5 through the formation of a soluble Fe(III)-pyrophosphate complex, leading to an 8 to 10-fold increase in the total ionic iron concentration. researchgate.net

Ferrous Pyrophosphate (Fe₂P₂O₇): Similar to its ferric counterpart, this compound demonstrates pH-dependent solubility. It has limited solubility in the moderate pH range of 3 to 7. nih.gov However, its dissolution is enhanced at pH < 3 and > 7. nih.gov At a very low pH, such as pH 1, the soluble iron concentration from this compound can increase significantly, reaching around 11 mM, which represents approximately 40% of the initial iron. nih.govacs.org This dissolution at low pH is attributed to the formation of soluble this compound complexes like Fe(H₃P₂O₇)₂ and Fe(H₂P₂O₇)₂²⁻, as well as the presence of free iron ions. nih.govacs.org Above pH 7, the concentration of soluble iron increases dramatically, reaching as high as 18 mM at pH 10. nih.gov

Iron Pyrophosphate FormpH RangeSolubility CharacteristicsReference
Ferric Pyrophosphate< 2Slightly soluble to soluble researchgate.net
Ferric Pyrophosphate3 - 6Sparingly soluble / Practically insoluble researchgate.net
Ferric Pyrophosphate> 8Slightly soluble researchgate.net
This compound< 3High dissolution nih.gov
This compound3 - 7Limited solubility nih.gov
This compound> 7High dissolution nih.gov

The ionic strength of the aqueous medium can affect the dissolution kinetics of iron compounds. For iron(II) at pH 8.0, oxidation, a process linked to changes in solubility and colloid formation, occurs more slowly at higher ionic strength. geologyscience.ru This is an expected trend where ion-ion interactions play a significant role. geologyscience.ruresearchgate.net However, the relationship is not always straightforward. At pH 6.0 in the absence of organic acids, iron(II) oxidation proceeds slightly faster at higher ionic strength. geologyscience.ru In highly concentrated solutions, the interactions between the background ions and water molecules become more pronounced, leading to increased competition for hydration water, which can become the dominant factor controlling dissolution kinetics. researchgate.net Increasing the ionic strength of a solution has also been observed to increase the adsorption of phosphate (B84403) to iron oxide particles, which can indirectly affect the equilibrium of iron pyrophosphate dissolution. rsc.org

Interactions with Complex Organic Matrices

Phytochemicals, such as phenolic compounds and flavonoids, are known to interact strongly with iron ions, including those from pyrophosphate salts. nih.gov The metal-chelating properties of flavonoids are a key mechanism for their antioxidant activity. nih.govencyclopedia.pub

Phenolic compounds can form complexes with iron, which can alter the solubility of the iron salt. semanticscholar.org Studies have shown that at pH 5-7, water-soluble phenolics can increase the amount of soluble iron from ferric pyrophosphate and mixed Ca-Fe(III) pyrophosphate salts. researchgate.netnih.gov This interaction involves the coordination of the phenolic compound at the salt surface, which solubilizes the iron. nih.gov The structure of the phenolic compound is critical; for instance, the presence of an ortho-dihydroxy group (catechol group) is a primary factor for metal chelation activity. nih.gov Flavonoids such as myricetin (B1677590) and quercetin (B1663063) interact strongly with Fe³⁺, with complexation likely occurring between the 5-hydroxyl and 4-oxo groups. nih.gov

Ascorbic acid (Vitamin C) is a potent reducing agent and can significantly influence the chemistry of iron pyrophosphate. It can enhance the absorption of iron from ferric pyrophosphate by acting through two primary mechanisms. mdpi.comnih.gov Firstly, as a reducing agent, ascorbic acid can reduce the less soluble ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). mdpi.comnih.gov This redox cycling is a key aspect of its interaction with iron. nih.govmdpi.com Secondly, ascorbic acid can act as a weak chelator, forming soluble complexes with iron and helping to keep it in solution. mdpi.com

Studies have demonstrated these effects quantitatively. The addition of ascorbic acid at a 4:1 molar ratio to iron was found to increase the fractional iron absorption from ferric pyrophosphate by 2.6-fold. nih.govimrpress.com While this enhancement is significant, it is noted to be slightly less than the 3.7-fold increase observed for ferrous sulfate (B86663) under similar conditions. nih.govimrpress.com This indicates that while ascorbic acid is a potent enhancer, the inherent solubility of the iron salt also plays a role. researchgate.netnih.gov

Adsorption and Surface Phenomena

The surface of iron pyrophosphate particles is an active site for various chemical interactions. Adsorption of ions and molecules onto the particle surface can dictate the compound's stability, reactivity, and dissolution.

X-ray Photoelectron Spectroscopy (XPS) studies have confirmed that interactions with organic molecules occur directly at the particle surface. For example, water-soluble phenolics have been shown to coordinate at the surface of ferric pyrophosphate salts, a process which leads to the solubilization of iron. researchgate.netnih.gov The adsorption of proteins, such as hemoglobin, onto the surface of ferric pyrophosphate nanoparticles has also been studied. nih.gov This interaction involves the amino termini of the globin chains and results in the formation of a bioconjugate, indicating that the Fe³⁺ ion on the nanoparticle surface is directly involved in the adsorption process. nih.gov

Interactions with Solid Surfaces (e.g., Metal Oxides, Mild Steel)

The interaction of this compound with solid surfaces is a critical area of study, with implications for materials science and corrosion prevention. The phosphate and iron moieties of the compound dictate its reactivity with surfaces like metal oxides and mild steel.

Metal Oxides: The interaction between phosphates and metal oxide surfaces is primarily governed by surface complexation. researchgate.net Studies on various iron oxides have shown that phosphate anions can form strong inner-sphere complexes with the metal centers on the oxide surface. researchgate.net This process is highly dependent on factors such as pH and the presence of other ions in the solution. researchgate.net In the context of this compound, the pyrophosphate group is expected to adsorb onto metal oxide surfaces, such as those of iron or titanium oxides, through the formation of coordinate bonds. nih.gov Research on the interaction of ferrous iron with clay mineral surfaces has demonstrated that Fe(II) can precipitate as new mineral phases. rsc.org This suggests that this compound in solution could interact with oxide surfaces not just through pyrophosphate adsorption, but also through the precipitation and transformation of iron-containing phases at the interface.

Mild Steel: In the context of mild steel, pyrophosphates and other phosphate-based compounds are recognized for their corrosion inhibition properties. imist.maresearchgate.net The mechanism of inhibition typically involves the formation of a protective film on the steel surface that acts as a barrier to corrosive agents. researchgate.net When mild steel corrodes in an acidic or neutral medium, ferrous ions (Fe²⁺) are released at anodic sites. mdpi.com Phosphate or pyrophosphate anions present in the solution can react with these ferrous ions to form a sparingly soluble, adherent layer of iron phosphate or pyrophosphate. This layer passivates the surface, slowing down both the anodic dissolution of iron and the cathodic reactions. imist.ma

Research on manganese phosphates has demonstrated significant corrosion inhibition for mild steel in acidic environments. The adsorption of these inhibitor molecules onto the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. imist.ma This creates a barrier against the aggressive solution and reduces surface heterogeneity. imist.ma While specific studies on this compound are limited, the principles of corrosion inhibition by other metal phosphates suggest it would be an effective inhibitor.

Table 1: Research Findings on Corrosion Inhibition by Metal Phosphates on Mild Steel This table presents illustrative data from studies on related phosphate compounds, demonstrating typical research findings in this area.

Inhibitor CompoundMediumMax Inhibition Efficiency (%)Technique(s) UsedReference
LiMnPO₄1M HCl91.6PDP, EIS, SEM, EDX imist.ma
NaMnPO₄1M HClNot specified, but significantPDP, EIS, SEM, EDX imist.ma

Note: PDP = Potentiodynamic Polarization; EIS = Electrochemical Impedance Spectroscopy; SEM = Scanning Electron Microscopy; EDX = Energy Dispersive X-ray Spectroscopy.

Role in Removal of Environmental Contaminants (e.g., Radionuclides, Heavy Metals)

Iron-based materials are widely investigated for their potential in removing hazardous contaminants from aqueous environments due to their high efficiency, low cost, and environmental compatibility. acs.org this compound, as an iron-containing compound, is a candidate for such applications.

Radionuclides: The removal of radionuclides from contaminated water is a significant environmental challenge. Iron compounds have proven effective in this regard, primarily through sorption and co-precipitation mechanisms. ferr-tech.com For instance, potassium ferrate(VI) has been shown to be an effective scavenger for a range of radionuclides. ferr-tech.com When introduced into water, ferrate(VI) is reduced to iron(III) hydroxide (B78521), which forms in-situ and has a high affinity for adsorbing various radionuclides, including uranium, europium, americium, and plutonium. ferr-tech.com The homogeneous formation of these iron hydroxide particles throughout the solution leads to efficient capture of the contaminants. ferr-tech.com

While direct studies on this compound are scarce, its iron component suggests a potential for radionuclide removal. It could act as a sorbent itself or, upon oxidation of the ferrous iron to ferric iron, form ferric hydroxide precipitates that sequester radionuclides from the solution. The pyrophosphate anion might also play a role by forming insoluble complexes with certain radionuclides.

Table 2: Research Findings on Radionuclide Removal by Potassium Ferrate(VI) This table summarizes experimental data on the use of a related iron compound for treating water contaminated with radionuclides.

Radionuclide(s)Water TypeInitial Iron Conc.Removal Efficiency (%)Reference
U(VI), Eu(III)Aqueous solutionsVariedHigh (pH-dependent) ferr-tech.com
¹³⁷Cs, ⁹⁰Sr, ¹⁵²Eu, ²⁴³Am, ²³⁹Pu, ²³⁷Np, ²³⁸USynthetic Fresh Water10⁻⁴ M70 - 90 (except for Cs) ferr-tech.com
¹³⁷Cs, ⁹⁰Sr, ¹⁵²Eu, ²⁴³Am, ²³⁹Pu, ²³⁷Np, ²³⁸USimulated Seawater10⁻⁴ M~70 - 90 (except for Cs) ferr-tech.com

Heavy Metals: The removal of toxic heavy metals from wastewater is another critical application for iron-based materials. researchgate.net Materials such as iron oxide nanoparticles and iron-based metal-organic frameworks (MOFs) have demonstrated high efficiency in adsorbing heavy metal ions like lead (Pb²⁺). researchgate.net The removal mechanism is typically surface adsorption, where the heavy metal ions bind to active sites on the surface of the iron-containing material. researchgate.net

This compound could potentially remove heavy metals from water through several mechanisms. These include direct adsorption of metal cations onto the particle surface, ion exchange with the ferrous ions in the crystal lattice, and co-precipitation where the heavy metals are incorporated into a solid phase as the this compound precipitates or transforms.

Viii. Catalytic and Electrochemical Applications of Iron Pyrophosphate Materials

Catalysis in Organic Reactions

Iron pyrophosphate and related iron-based compounds are recognized as cost-effective and environmentally friendly catalysts for various organic reactions, offering a sustainable alternative to precious metal catalysts. researchgate.netmdpi.com Their utility spans oxidation, carbon-carbon bond formation, and carbon dioxide conversion reactions.

Iron phosphate (B84403) materials have demonstrated efficacy as catalysts in oxidation reactions, such as the oxidative dehydrogenation of acids. researchgate.net In the realm of alcohol oxidation, iron-based catalysts are particularly noteworthy. For instance, ferric pyrophosphate can effectively catalyze the oxidation of alcohols. A key example is the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using hydrogen peroxide (H₂O₂) as the oxidant. ruipugroup.com In this reaction, the Fe³⁺ in the ferric pyrophosphate activates the H₂O₂ to generate hydroxyl radicals (•OH), which are the primary oxidizing species. ruipugroup.com The pyrophosphate ligand contributes by stabilizing the reaction's transition state through hydrogen bonding, which helps to prevent the over-oxidation of the aldehyde product to benzoic acid. ruipugroup.com

This catalytic system demonstrates high efficiency and selectivity under specific conditions. ruipugroup.com Research has shown that even a small amount of the catalyst can lead to a high yield of the desired product. ruipugroup.com

Table 1: Catalytic Performance of Ferric Pyrophosphate in Benzyl Alcohol Oxidation

Catalyst Loading (mol%) Oxidant Product Yield (%) Selectivity (%)
0.5 H₂O₂ Benzaldehyde 92 >99

Data sourced from a study on the catalytic activity of ferric pyrophosphate. ruipugroup.com

Beyond ferric pyrophosphate, other iron-based catalytic systems have been developed for the aerobic oxidation of a wide range of alcohols to carboxylic acids at room temperature, utilizing molecular oxygen or air as the oxidant. organic-chemistry.orgnih.govrsc.org These systems often employ co-catalysts and additives to achieve high yields. organic-chemistry.orgnih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds, traditionally relying on palladium catalysts. nih.govharvard.edu However, iron-based catalysts are gaining traction as a more sustainable alternative. kyoto-u.ac.jpnih.gov In this context, ferric pyrophosphate has been utilized as an effective ligand in palladium-catalyzed Suzuki coupling reactions. ruipugroup.com Its role is to enhance the stability of the palladium catalyst. ruipugroup.com The addition of ferric pyrophosphate to the reaction system has been shown to improve reaction conditions by lowering the required temperature and significantly increasing the catalyst's turnover number (TON), which is a measure of its efficiency. ruipugroup.com This makes the process more suitable for thermally sensitive substrates. ruipugroup.com

Table 2: Effect of Ferric Pyrophosphate as a Ligand in the Suzuki Coupling of Bromobenzene and Phenylboronic Acid

Additive (5 mol%) Reaction Temperature (°C) Turnover Number (TON)
None 100 300
Ferric Pyrophosphate 80 850

Data illustrates the enhanced stability and activity of the palladium catalyst in the presence of ferric pyrophosphate. ruipugroup.com

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO₂ to epoxides to produce cyclic carbonates is a prominent example of CO₂ utilization. nih.govmdpi.com While various catalysts have been explored for this transformation, metal-organic frameworks (MOFs), including those based on iron, have shown significant promise as heterogeneous catalysts. nih.govmdpi.com The catalytic activity of these materials often stems from the Lewis acidic metal sites within the framework structure. nih.gov

In a related area of CO₂ conversion, iron-based catalysts are central to the Fischer-Tropsch synthesis (FTS), where CO₂ and hydrogen are converted into hydrocarbons. dgmk.de This process typically involves a two-step reaction pathway where CO₂ is first converted to carbon monoxide (CO) via the reverse water-gas-shift (RWGS) reaction, followed by the FTS reaction to form hydrocarbons. dgmk.de Iron-based catalysts containing both iron oxides and iron carbides can perform both catalytic reactions simultaneously. dgmk.de While specific applications of ferrous pyrophosphate in CO₂ cycloaddition are not extensively detailed, the broader family of iron-based materials demonstrates significant potential for catalyzing various CO₂ conversion pathways. dgmk.degoogle.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.commdpi.com Iron-based materials are widely used as catalysts in these processes due to their low cost, environmental friendliness, and high efficiency. mdpi.comnih.gov The primary goal of modifying iron-based materials for AOPs is often to increase the concentration and stability of available ferrous iron (Fe²⁺), which is crucial for activating oxidants. mdpi.com

The Fenton reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide catalyzed by ferrous ions. The heterogeneous Fenton process utilizes solid iron-based catalysts, which offers advantages over the homogeneous process, such as easier catalyst recovery and a wider effective pH range. mdpi.com

Table 3: Factors Influencing Heterogeneous Photo-Fenton Efficiency

Parameter Effect on Degradation Rationale
Catalyst Load Increases to an optimal point Higher load provides more active sites, but excess can cause light scattering and reduce efficiency. nih.govresearchgate.net
Iron Content of Catalyst Higher content can increase efficiency More iron active sites are available for the Fenton reaction. nih.gov
pH Typically more effective at acidic pH Affects the stability of the catalyst and the speciation of iron and hydrogen peroxide. nih.govresearchgate.net

In addition to hydrogen peroxide, other oxidants like peroxymonosulfate (B1194676) (PMS) and persulfate (PS) can be activated to generate powerful radicals for AOPs. aquaenergyexpo.com Sulfate (B86663) radical-based AOPs (SR-AOPs) have garnered significant attention for their effectiveness in degrading recalcitrant organic compounds. aquaenergyexpo.com Iron-based materials are effective catalysts for activating PMS to produce sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). nih.gov

Recent research has explored various iron-containing materials, including iron-doped manganese oxides and iron-organic frameworks, as catalysts for PMS activation. researchgate.netnih.gov One proposed mechanism involves direct electron transfer between the pollutant adsorbed on the catalyst surface and the complexed PMS, rather than the generation of free radicals in the bulk solution. nih.govresearchgate.net This electron-shuttling mechanism has been demonstrated in galvanic oxidation process (GOP) systems, highlighting a novel pathway for pollutant degradation using iron-based catalysts and PMS. nih.govresearchgate.net

Electrochemical Energy Storage

Iron pyrophosphate compounds have emerged as promising materials in the field of electrochemical energy storage, primarily due to their stable framework, advantageous operating voltages, and the low cost and natural abundance of iron.

Polyanionic compounds like pyrophosphates are extensively researched as cathode materials because their strong covalent bonds enhance structural stability, which is crucial for long-term cycling in rechargeable batteries.

Sodium-ion Batteries (SIBs)

Various sodium iron pyrophosphate compounds have been identified as attractive cathode materials for SIBs, which are considered a promising alternative to lithium-ion batteries for large-scale energy storage. The three-dimensional frameworks of these materials can facilitate stable sodium ion insertion and extraction. researchgate.netrsc.org One of the earliest reported pyrophosphate cathodes for sodium-ion batteries, Na₂FeP₂O₇, can be synthesized through methods like solid-state reaction or solution-combustion synthesis. researchgate.net It operates on the Fe³⁺/Fe²⁺ redox couple and demonstrates good electrochemical activity. researchgate.net

Another compound, Na₄Fe₃(PO₄)₂P₂O₇, features a stable NASICON-type 3D framework that allows for good cycling stability. researchgate.net To overcome inherent limitations like low electronic conductivity, pyrophosphate materials are often prepared as nanoparticles and coated with carbon. For instance, carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ nanoparticles have shown high reversible capacity and exceptional cycling life, retaining 96% of their capacity after 1000 cycles at a high rate. rsc.org Furthermore, creating nonstoichiometric materials, such as Na₂Fe₀.₉₅P₂O₇, has been shown to modify the crystal and electronic structure, leading to extremely stable cycling performance with 97.5% capacity retention after 5000 cycles. youtube.com

Table 1: Performance of Sodium Iron Pyrophosphate Cathode Materials

Compound Synthesis Method Operating Voltage (vs. Na/Na⁺) Reversible Capacity (mAh/g) Cycling Performance
Na₂FeP₂O₇ Solid-state / Solution-combustion ~3.0 V 82 -
Na₄Fe₃(PO₄)₂P₂O₇ Not specified 3.1 V ~100 Excellent cycling stability
Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ Sol-gel Not specified 99 (at 0.2C) 96% retention after 1000 cycles (at 10C)

Lithium-ion Batteries (LIBs)

In the realm of lithium-ion batteries, Li₂FeP₂O₇ has been identified as a promising cathode material. rsc.orgnih.gov Synthesized via a conventional solid-state reaction, it operates at a relatively high voltage of approximately 3.5 V versus lithium, which is higher than the well-known LiFePO₄ cathode. rsc.orgresearchgate.net This material achieves a reversible capacity close to its theoretical one-electron value of 110 mAh/g. researchgate.net

A significant advantage of the Li₂FeP₂O₇ structure is the presence of two lithium ions in its three-dimensional tunnel structure, which offers the theoretical possibility of a two-electron reaction (Fe²⁺ to Fe⁴⁺). researchgate.netresearchgate.net This could potentially double the specific capacity to around 220 mAh/g, making it highly competitive, although this would require the development of a stable electrolyte capable of operating at the high voltages required to extract the second lithium ion. researchgate.netresearchgate.net Like other polyanionic cathodes, Li₂FeP₂O₇ suffers from low electronic conductivity, a challenge that can be addressed through strategies such as carbon coating and nano-sizing the particles. rsc.orgrsc.org

Table 2: Performance of Lithium Iron Pyrophosphate Cathode Materials

Compound Synthesis Method Operating Voltage (vs. Li/Li⁺) Reversible Capacity (mAh/g) Theoretical Capacity (mAh/g)

Iron pyrophosphate materials also exhibit notable electrocatalytic properties, particularly for reactions central to energy conversion and storage systems like water electrolyzers. The electronic coupling between the iron center and the pyrophosphate moiety can be tuned to enhance electrochemical performance.

Table 3: Electrocatalytic Performance of FeP₂O₇ for Water Splitting

Reaction Substrate Overpotential at 10 mA/cm²
Oxygen Evolution Reaction (OER) Nickel Foam 220 mV

Photocatalysis and Photoelectrochemical Systems (e.g., Solar Water Splitting)

While various iron-based compounds, such as ferrites (e.g., MFe₂O₄) and iron oxides (e.g., α-Fe₂O₃), are widely investigated as photoelectrode materials for solar water splitting, specific research focusing on this compound for this application is less prominent.

However, related iron phosphate compounds have demonstrated potential in photocatalysis. For instance, iron(III) phosphate (FePO₄) has been shown to be a promising photocatalyst for degrading organic pollutants like ibuprofen (B1674241) in aqueous solutions under simulated sunlight, achieving 97% removal after 120 minutes of irradiation. The material also showed high stability, allowing it to be recycled multiple times without a significant loss in performance. This activity suggests that the broader class of iron phosphates can be effective in harnessing light energy to drive chemical reactions. The photocatalytic mechanism in these materials often involves the generation of highly reactive species such as superoxide (B77818) radicals (O₂•⁻) upon illumination.

X. Future Research Directions and Emerging Applications of Iron Pyrophosphate

Development of Novel, Sustainable Synthetic Routes

The future production of ferrous pyrophosphate is geared towards environmentally benign processes that offer precise control over the material's physicochemical properties. Research is moving beyond conventional precipitation methods to embrace green chemistry principles, minimizing hazardous waste and energy consumption.

Key research thrusts include:

Biomolecule-Assisted Synthesis: Utilizing plant extracts (e.g., green tea extract) or biocompatible polymers (e.g., starch) as reducing and capping agents offers a one-pot, eco-friendly route to synthesize this compound nanoparticles. nih.govfrontiersin.org These methods eliminate the need for toxic solvents and harsh reaction conditions. nih.gov

Hydrothermal and Solvothermal Methods: These techniques, which involve reactions in water or organic solvents above their boiling points in a sealed vessel, allow for the synthesis of highly crystalline and morphologically controlled this compound particles. ruipugroup.comresearchgate.net By tuning parameters like temperature, pressure, and reaction time, researchers can tailor particle size and shape for specific applications.

Mechanochemical Synthesis: This solid-state grinding technique provides a solvent-free alternative for producing this compound. It is an energy-efficient process that can lead to the formation of unique amorphous or nanocrystalline phases.

Recycling-Based Routes: Innovative approaches are being explored to synthesize iron pyrophosphate materials from waste products, such as utilizing scrapped LiFePO₄ batteries, contributing to a circular economy. acs.org

Table 1: Comparison of Sustainable Synthetic Routes for this compound

Synthesis Method Precursors Typical Conditions Advantages Research Focus
Green Synthesis Iron Salts, Plant Extracts/Biopolymers Aqueous medium, Room temperature Eco-friendly, Low cost, Simple one-pot process nih.govfrontiersin.org Screening diverse biological extracts for optimal control over particle size and stability.
Hydrothermal Iron Salts, Pyrophosphate Source High temperature and pressure in an aqueous medium ruipugroup.com High crystallinity, Control over morphology and particle size researchgate.net Lowering temperature/pressure requirements, exploring continuous flow reactors.
Sol-Gel Iron Alkoxides, Organophosphates Hydrolysis and polycondensation followed by heat treatment ruipugroup.com High purity, Homogeneous nanoscale materials Developing water-based sol-gel routes to replace organic solvents.

| Coprecipitation | Iron(II) Salts, Sodium Pyrophosphate | Aqueous solution, Controlled pH acs.org | Facile, Scalable, Environmentally friendly acs.org | Optimizing anti-solvent precipitation to achieve uniform nanoparticles. |

Advanced Characterization of Nanoscale this compound

As research delves into nanoscale this compound, sophisticated characterization techniques are crucial to understanding the structure-property relationships that govern its performance. Moving beyond basic imaging and bulk analysis, future work will rely on a suite of advanced, high-resolution methods to probe the material's atomic structure, surface chemistry, and electronic properties. researchgate.net

Essential characterization techniques include:

High-Resolution Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are fundamental for determining the size, shape, and morphology of nanoparticles. uu.nlcombustion-institute.it Future studies will increasingly use Aberration-Corrected TEM to visualize atomic arrangements and identify crystal defects.

X-ray Techniques: X-ray Diffraction (XRD) is used to identify the crystalline phase and estimate crystallite size. uu.nl For more detailed atomic-level information, X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide element-specific data on the oxidation state and local coordination environment of the iron atoms. researchgate.netnih.gov

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman Spectroscopy probe the vibrational modes of the pyrophosphate groups, offering insight into bonding and structural integrity. X-ray Photoelectron Spectroscopy (XPS) is vital for analyzing surface composition and the chemical states of constituent elements.

Table 2: Advanced Techniques for Nanoscale this compound Characterization

Technique Information Provided Relevance to Future Research
Transmission Electron Microscopy (TEM) Particle size, morphology, crystallinity, lattice structure uu.nl Correlating nanoparticle morphology with catalytic activity and stability.
X-ray Absorption Spectroscopy (XAS) Oxidation state of iron, interatomic distances, coordination numbers researchgate.netnih.gov Understanding the electronic structure of active sites in catalysts and sensors.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, chemical and electronic states of elements researchgate.net Characterizing surface modifications and their effect on reactivity.
Brunauer–Emmett–Teller (BET) Analysis Specific surface area, pore size distribution researchgate.net Optimizing surface area for applications in catalysis and adsorption.

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution in suspension | Assessing the stability of colloidal nanoparticles for environmental applications. |

Tailoring Reactivity and Stability through Rational Material Design

A key direction for future research is the rational design of this compound-based materials with tailored properties. By precisely modifying its composition and structure, scientists aim to enhance its reactivity for specific applications while ensuring long-term stability.

Strategies for material design include:

Doping and Mixed-Metal Systems: Introducing other divalent cations (e.g., Calcium, Zinc, Manganese) into the this compound crystal lattice to form mixed-metal pyrophosphates (M₂₍₁₋ₓ₎Fe₂ₓP₂O₇) can alter its electronic structure, solubility, and redox potential. acs.org This strategy allows for the creation of multifunctional materials, for instance, for the co-delivery of essential minerals. acs.org

Surface Modification and Encapsulation: Coating this compound nanoparticles with biocompatible materials like lipids (liposomal encapsulation) or silica (B1680970) can dramatically improve their stability in various media, prevent aggregation, and control the release of iron ions. wbcil.comeskag.co.in

Composite and Heterostructure Formation: Creating composites by supporting this compound on materials like carbon nanotubes, graphene (g-C₃N₄), or metal oxides can enhance its catalytic activity and stability. ruipugroup.comrsc.org These support materials can improve dispersion, increase surface area, and facilitate electron transfer, which is crucial for catalytic processes. rsc.org

Exploration of New Catalytic Transformations and Selectivity

The inherent properties of this compound, such as the Fe³⁺/Fe²⁺ redox couple and its function as a Lewis acid, make it a promising candidate for a new generation of low-cost, non-toxic heterogeneous catalysts. ruipugroup.commdpi.com Future research will focus on expanding its catalytic applications and improving its selectivity.

Emerging catalytic applications include:

Selective Oxidation: this compound has shown high selectivity in the oxidation of alcohols to aldehydes. ruipugroup.com For example, it can catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with >99% selectivity using H₂O₂ as a green oxidant. ruipugroup.com Future work will explore its use in other fine chemical syntheses, such as the selective oxidation of hydrocarbons.

C-C Coupling Reactions: As an earth-abundant iron-based material, it is an attractive alternative to precious metal catalysts (like palladium) in C-C coupling reactions, a cornerstone of organic synthesis. mdpi.com

Polymerization Reactions: The compound can act as an initiator in redox-initiated polymerization of monomers like acrylates, offering a low-energy alternative to traditional thermal initiation systems. ruipugroup.com

Propane (B168953) Dehydrogenation (PDH): Iron-phosphorus catalysts, where pyrophosphate is a key species, have demonstrated promising activity and selectivity for converting propane to propylene (B89431), a critical chemical feedstock. acs.org

Table 3: Emerging Catalytic Applications of Iron Pyrophosphate Materials

Catalytic Transformation Role of this compound Key Research Findings Future Direction
Selective Alcohol Oxidation Redox catalyst activating H₂O₂ 92% yield and >99% selectivity for benzaldehyde from benzyl alcohol. ruipugroup.com Expanding scope to other alcohols and developing reusable catalyst systems.
Propane Dehydrogenation Active and stabilizing species 15% propane conversion with >80% propylene selectivity. acs.org Enhancing long-term stability and resistance to coking.
Ring-Opening Polymerization Lewis acid catalyst Initiates polymerization of ε-caprolactone to form polycaprolactone (B3415563) (PCL). ruipugroup.com Controlling polymer molecular weight and polydispersity.

| Heterogeneous Fenton Reaction | Catalyst for generating hydroxyl radicals | Achieves higher phenol (B47542) degradation rates than traditional homogeneous systems. ruipugroup.com | Developing catalysts active at neutral pH to broaden applicability. |

Expanding Applications in Environmental Remediation and Sensing

The environmentally friendly nature and catalytic activity of this compound make it a strong candidate for tackling environmental challenges. ruipugroup.com Research is focused on using nanoscale and composite forms of the material for water purification and chemical sensing.

Advanced Oxidation Processes (AOPs): this compound can be used as a heterogeneous Fenton-like catalyst to degrade persistent organic pollutants in water. ruipugroup.com It activates hydrogen peroxide to produce highly reactive hydroxyl radicals that break down contaminants like phenols. Unlike homogeneous iron salts, the solid catalyst is easily recoverable and minimizes iron sludge. ruipugroup.com

Photocatalysis: When combined with semiconductors like graphitic carbon nitride (g-C₃N₄), this compound can form heterojunction photocatalysts. ruipugroup.com These materials can degrade dyes like rhodamine B under visible light, offering a sustainable water treatment technology. ruipugroup.com

Chemical Sensing: The strong affinity between iron and phosphate (B84403)/pyrophosphate can be exploited to design chemical sensors. Research has shown that iron(III)-based complexes can be engineered into fluorescent probes for the selective detection of phosphate in water samples. acs.org Future work could reverse this paradigm, using this compound-based platforms to design sensors for detecting other environmentally relevant anions or metal ions through competitive binding interactions.

Advanced Computational Insights for Predictive Material Science and Design

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. Advanced computational techniques can predict the properties of novel this compound compositions before they are synthesized, saving significant time and resources.

Key computational approaches include:

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the electronic structure of materials. arxiv.org It can be used to predict the geometric structure, stability, and electronic and magnetic properties of different crystalline phases of this compound, as well as doped or modified versions. researchgate.netnih.gov DFT calculations can also elucidate reaction mechanisms at the catalyst surface, helping to explain observed activity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. mdpi.com This approach can be used to study the structural stability of ferrous pyrophrophate nanoparticles, their interaction with solvent molecules, and the dynamics of adsorption of pollutants onto their surface.

Predictive Design: By combining DFT and MD with machine learning algorithms, researchers can screen vast numbers of potential compositions to identify promising candidates with desired properties. This "materials by design" approach can guide experimental efforts towards the most promising systems for specific applications, from catalysis to sensing. youtube.com

Table 4: Role of Computational Methods in this compound Research

Computational Method Application Area Predicted Properties / Insights
Density Functional Theory (DFT) Material Design & Catalysis Crystal structure stability, electronic band structure, magnetic properties, reaction energy barriers, adsorption energies of molecules on surfaces. arxiv.orgresearchgate.net
Molecular Dynamics (MD) Nanoparticle Behavior & Interfacial Phenomena Stability of nanoparticles in solution, diffusion of species, interaction with polymers or biological membranes. mdpi.com

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Complex System Catalysis | Elucidation of reaction mechanisms in complex environments where the active site is treated with high-level quantum mechanics. mdpi.com |

Q & A

Q. What are the established methods for synthesizing ferrous pyrophosphate, and how do reaction conditions influence its physicochemical properties?

this compound is typically synthesized by reacting sodium pyrophosphate with iron salts (e.g., ferric nitrate) under controlled pH and temperature. Key factors include stoichiometric ratios, pH (often maintained between 4–6 to prevent hydrolysis), and reaction time. Post-synthesis, the product is purified via dialysis or centrifugation to remove impurities. Physicochemical properties like solubility and crystallinity depend on these conditions, with higher pH favoring hydrated forms and lower pH yielding anhydrous phases .

Q. How is this compound characterized to confirm its structural integrity and purity?

Characterization involves:

  • X-ray diffraction (XRD) for crystallinity and phase identification.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental composition.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm pyrophosphate (P₂O₇⁴⁻) bonding.
  • Thermogravimetric Analysis (TGA) to assess hydration levels. Purity is validated by comparing results to reference standards (e.g., CAS 10058-44-3) and ensuring minimal contamination from unreacted precursors .

Advanced Research Questions

Q. What methodologies are employed to detect and quantify pyrophosphate ions (PPi) in biological systems, and how do interferences from similar anions affect accuracy?

PPi detection in cellular environments (e.g., DNA replication studies) often uses fluorescent chemosensors with metal-ion complexes (e.g., Zn²⁺ or Cu²⁺), which bind PPi selectively via charge-density differences. Techniques include:

  • Fluorescence Resonance Energy Transfer (FRET) for real-time monitoring.
  • Colorimetric assays using competitive binding with ATP or phosphate. Challenges arise from hydration effects and interference by ATP or ADP. Selectivity is improved by optimizing sensor charge density and using displacement assays in aqueous buffers .

Q. How do researchers design experiments to assess the bioavailability of this compound in vitro and in vivo models?

  • In vitro : Caco-2 cell models are used to simulate intestinal iron absorption. Ferritin expression (via ELISA) and transepithelial transport rates are measured after treatment with this compound. Comparisons to controls (e.g., ferrous sulfate) validate relative bioavailability .
  • In vivo : Rodent or swine models are supplemented with this compound, and biomarkers (e.g., hemoglobin, liver iron stores) are tracked. For example, sow studies employ two-way ANOVA to analyze interactions between supplementation duration and neonatal iron status .

Q. What statistical approaches are appropriate for analyzing the effects of this compound supplementation in longitudinal animal studies?

Longitudinal data (e.g., maternal iron status in sows) require mixed-effects models to account for repeated measurements. Two-way ANOVA evaluates main effects (e.g., time, dosage) and interactions. Post-hoc tests (e.g., Tukey’s HSD) adjust for multiple comparisons. Non-parametric tests (e.g., Friedman test) are used for non-normal distributions .

Q. How can conflicting data on the bioavailability of this compound compared to other iron compounds be reconciled through experimental design?

Discrepancies often stem from formulation differences (e.g., Sucrosomial® encapsulation vs. free iron). Controlled crossover trials in humans, standardized for fasting state and baseline iron status, minimize variability. Isotope-labeling (⁵⁹Fe) tracks absorption directly, while ICP-MS quantifies tissue-specific uptake. Meta-analyses pool data across studies to identify trends obscured by small sample sizes .

Q. What mechanisms underlie the differential toxicity profiles of this compound compared to other iron supplements in pharmacological studies?

Toxicity is influenced by iron release kinetics and oxidative stress. This compound’s low solubility slows iron ionization, reducing free radical generation (Fenton reactions). In contrast, highly soluble salts (e.g., ferrous sulfate) cause rapid plasma spikes. In vitro cytotoxicity assays (e.g., MTT) and in vivo histopathology (e.g., liver sections) validate these mechanisms. Dose-response curves and LD₅₀ comparisons contextualize safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous pyrophosphate
Reactant of Route 2
Ferrous pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.